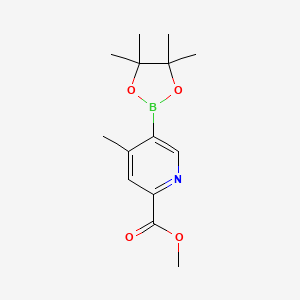
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Cat. No. B1429065
Key on ui cas rn:
1382850-08-9
M. Wt: 277.13 g/mol
InChI Key: XVHSCVVLWWLIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623889B2
Procedure details


A mixture of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (500 mg, 1.97 mmol), 1,3-bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) (125 mg, 0.20 mmol), palladium(II) acetate (22 mg, 0.10 mmol), potassium carbonate (413 mg, 2.96 mmol), and methanol (1.20 mL, 29.59 mmol) in DMF (6 mL) was evacuated and then filled with nitrogen (3×), and then evacuated and filled with carbon monoxide (2×). The reaction mixture was then heated at 100° C. for 2 hours under a balloon of carbon monoxide. The cooled reaction was diluted with ethyl acetate (10 mL), filtered over Celite, and concentrated in vacuo to provide a dark red residue that was filtered through a silica plug, eluting with ethyl acetate (60 mL). The pale yellow eluent was concentrated in vacuo to afford the title compound as a yellow oil (350 mg, 64%). 1H NMR (400 MHz, CDCl3) δ 8.92 (s, 1H), 7.91 (s, 1H), 4.00 (s, 3H), 2.59 (s, 3H), 1.36 (s, 12H).
Quantity
500 mg
Type
reactant
Reaction Step One

Quantity
125 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][N:3]=1.F[B-](F)(F)F.F[B-](F)(F)F.C1(P(C2CCCCC2)CCCP(C2CCCCC2)C2CCCCC2)CCCCC1.[C:57](=[O:60])([O-])[O-:58].[K+].[K+].[CH3:63]O>CN(C=O)C.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:8][C:6]1[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][N:3]=[C:2]([C:57]([O:58][CH3:63])=[O:60])[CH:7]=1 |f:1.2.3,4.5.6,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.C1(CCCCC1)P(CCCP(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
413 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
22 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with nitrogen (3×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with carbon monoxide (2×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a dark red residue that
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a silica plug
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate (60 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The pale yellow eluent was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=NC=C1B1OC(C(O1)(C)C)(C)C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 350 mg | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

